molecular formula C7H12O4 B035601 2,3-Dihydroxypropyl methacrylate CAS No. 5919-74-4

2,3-Dihydroxypropyl methacrylate

Cat. No.: B035601
CAS No.: 5919-74-4
M. Wt: 160.17 g/mol
InChI Key: QRIMLDXJAPZHJE-UHFFFAOYSA-N
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Description

2,3-Dihydroxypropyl methacrylate (DHPMA) is a hydroxyalkyl methacrylate derivative characterized by two hydroxyl groups on the propyl chain (positions 2 and 3). This bifunctional structure enhances its hydrophilicity and cross-linking capabilities, making it valuable in polymer chemistry, biomedical materials, and specialty coatings. DHPMA is widely used in dynamic covalent networks (e.g., vitrimers) , hydrogels , and dental adhesives . Its reactivity with boronic acids and ability to form hydrogen-bonded supramolecular networks further expand its utility in self-healing materials .

Mechanism of Action

Target of Action

2,3-Dihydroxypropyl methacrylate, also known as 2,3-dihydroxypropyl 2-methylprop-2-enoate, is primarily used in the synthesis of polymers . Its primary targets are therefore the monomers or other reactants it interacts with during polymerization .

Mode of Action

This compound can undergo a variety of organic reactions, including esterification and nucleophilic substitution . In the context of polymer synthesis, it is often involved in reactions such as atom transfer radical polymerization (ATRP) . In ATRP, the compound is polymerized from an immobilized initiator on a surface, resulting in a high-density polymer brush .

Biochemical Pathways

The biochemical pathways affected by this compound are largely dependent on the specific application of the resulting polymer. For instance, in the creation of hydrogels, the compound contributes to the formation of a microphase separated structure, which can influence the swelling behavior and oxygen permeability of the hydrogel .

Result of Action

The molecular and cellular effects of this compound’s action are largely determined by the properties of the resulting polymer. For example, in the synthesis of hydrogels, the compound contributes to the formation of a stable, water-swollen gel that has good oxygen permeability . This can have various applications, such as in the creation of soft contact lenses or slow-release devices .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the polymerization process can be affected by temperature, pH, and the presence of other reactants . Additionally, the properties of the resulting polymer can be influenced by environmental conditions such as humidity and temperature .

Biochemical Analysis

Biochemical Properties

It is known that this compound can be used to create graft copolymers with a well-defined structure, composed of a 2,3-dihydroxypropyl methacrylate backbone and uniform molecular weight polystyrene branches .

Cellular Effects

It is known that polymers derived from this compound can form hydrogels, which have been proposed for medical applications such as surgical implants and slow-release devices . These hydrogels can swell in water and contain a large amount of water, which is considered to be essential to their slight irritation and biocompatibility for living tissues .

Molecular Mechanism

It is known that this compound can be used to synthesize graft copolymers, which can form hydrogels . The swelling behavior and the oxygen permeability coefficient of these hydrogels can be well-controlled by both the architecture of preformed graft copolymers and the microdomain structure in the cast specimens .

Temporal Effects in Laboratory Settings

It is known that the drying kinetics of hydrogels formed from this compound and 2-hydroxyethyl methacrylate can be examined . The drying process occurs in two phases: the first is evaporation-limited with control of moisture transfer dominated by a combination of capillary flow and liquid volatility; the second is controlled by moisture transfer resulting from thermodynamic coupling of heat and mass transfer processes .

Metabolic Pathways

It is known that this compound can be used to synthesize graft copolymers, which can form hydrogels . These hydrogels can swell in water and contain a large amount of water, which is considered to be essential to their slight irritation and biocompatibility for living tissues .

Transport and Distribution

It is known that this compound can be used to synthesize graft copolymers, which can form hydrogels . These hydrogels can swell in water and contain a large amount of water, which is considered to be essential to their slight irritation and biocompatibility for living tissues .

Subcellular Localization

It is known that this compound can be used to synthesize graft copolymers, which can form hydrogels . These hydrogels can swell in water and contain a large amount of water, which is considered to be essential to their slight irritation and biocompatibility for living tissues .

Biological Activity

2,3-Dihydroxypropyl methacrylate (DHPMA), with the chemical formula C7H12O4, is a significant compound in polymer science and biomedical applications. This article explores its biological activity, focusing on its synthesis, properties, applications, and safety considerations.

  • Molecular Weight : 160.17 g/mol
  • CAS Number : 5919-74-4
  • Structure : DHPMA is characterized by two hydroxyl groups and a methacrylate moiety, which allows it to participate in various polymerization reactions.

Synthesis and Polymerization

DHPMA can be polymerized through radical polymerization techniques, yielding copolymers with diverse properties. The compound can also form hydrogels, which are critical in biomedical applications due to their biocompatibility and ability to mimic natural tissue environments.

1. Biomedical Applications

DHPMA has shown potential in various biomedical fields:

  • Hydrogels for Drug Delivery : DHPMA-based hydrogels can be designed for controlled drug release, particularly in ocular applications. These hydrogels can enhance the bioavailability of therapeutic agents while minimizing side effects .
  • Tissue Engineering : The compound is utilized in creating scaffolds that support cell growth and tissue regeneration. Its hydrophilic nature aids in cell adhesion and proliferation .
  • Shape Memory Polymers (SMPs) : DHPMA is incorporated into SMPs that can change shape in response to stimuli (e.g., temperature), making them suitable for minimally invasive surgical procedures .

2. Antimicrobial Properties

Research indicates that DHPMA can be modified to include antimicrobial agents, enhancing its application in medical devices where infection prevention is crucial. The incorporation of such agents into DHPMA-based materials could reduce the risk of post-surgical infections .

Case Studies

  • A study demonstrated the effectiveness of DHPMA-based hydrogels in delivering antibiotics such as vancomycin and gentamicin, showcasing their potential for treating localized infections .
  • Another research effort focused on the development of SMPs from DHPMA that exhibited favorable mechanical properties and biocompatibility, suitable for use in stents and other implantable devices .

Biochemical Mechanisms

The biological activity of DHPMA is largely attributed to its ability to form stable structures that interact favorably with biological tissues:

  • Cellular Interaction : Polymers derived from DHPMA promote cellular activities essential for tissue healing and regeneration.
  • Biochemical Pathways : The compound influences various biochemical pathways depending on the application; for instance, it can modulate the release rates of drugs from hydrogels based on environmental stimuli .

Safety Profile

Despite its beneficial applications, DHPMA poses certain risks:

  • Irritation Potential : The compound is classified as an irritant and may cause serious eye irritation upon contact. It is also suspected of reproductive toxicity .
  • Handling Precautions : Proper safety measures should be adhered to when working with DHPMA to mitigate exposure risks.

Summary Table of Applications

Application AreaDescriptionReference
Drug DeliveryControlled release systems using DHPMA-based hydrogels
Tissue EngineeringScaffolds for cell growth and tissue regeneration
Shape Memory PolymersResponsive materials for surgical applications
Antimicrobial CoatingsModification for infection prevention in medical devices

Q & A

Basic Research Questions

Q. What synthesis methods are recommended for producing high-purity DHPMA, and how can purity be validated?

DHPMA is synthesized via esterification of methacrylic acid with glycerol derivatives under controlled conditions. Microwave-assisted, solvent-free methods (200–400 W power) improve yield and reduce side reactions . Purity validation involves:

  • Chromatography : HPLC or GC-MS to detect residual monomers or byproducts.
  • Spectroscopy : FTIR (C=O stretch at 1720 cm⁻¹, OH stretch at 3400 cm⁻¹) and ¹H NMR (δ 5.7–6.1 ppm for methacrylate protons) confirm structural integrity .
  • Stabilization : Addition of inhibitors like TBC (tert-butyl catechol) to prevent polymerization during storage .

Q. How does DHPMA influence the physicochemical properties of hydrogels?

DHPMA’s dihydroxy groups enhance hydrophilicity and crosslinking density. Key characterization methods include:

  • Swelling Studies : Equilibrium swelling ratio increases linearly with DHPMA content (e.g., 60–90 mol% DHPMA in hydrogels) due to enhanced water absorption .
  • Thermal Analysis : DSC shows minimal change in glass transition temperature (Tg), suggesting compatible copolymerization with monomers like HEMA .
  • Morphology : SEM reveals uniform porous structures in hydrogels with ≥60 mol% DHPMA, critical for oxygen permeability in contact lenses .

Advanced Research Questions

Q. What experimental strategies optimize DHPMA-based hydrogels for implantable biomedical devices?

  • Composition Tuning : Blend DHPMA with HEMA and ethylene glycol dimethacrylate (EGDMA) to balance swelling (≥80% water uptake) and mechanical stability (compressive modulus ~5–10 kPa) .
  • In Vitro/In Vivo Testing :

  • Glucose Sensors: Coat sensors with 80 mol% DHPMA hydrogels to achieve linear response (2–30 mM glucose) and 5-minute response time .
  • Biocompatibility: Histology in rodent models shows reduced fibrosis and inflammation with 80% DHPMA coatings vs. controls .
    • Accelerated Aging : Test hydrogel stability under physiological conditions (37°C, pH 7.4) for ≥28 days to assess long-term functionality .

Q. How can contradictory data on DHPMA’s role in hydrogel water structure be resolved?

Conflicting reports on freezing vs. non-freezing water ratios in DHPMA hydrogels require:

  • Differential Scanning Calorimetry (DSC) : Quantify freezable water content by integrating melting endotherms.
  • Dielectric Spectroscopy : Analyze water mobility; higher DHPMA content correlates with increased bound water (non-freezing) due to hydroxyl group interactions .
  • Molecular Dynamics Simulations : Model polymer-water hydrogen bonding to predict hydration behavior .

Q. What methodologies assess DHPMA’s interaction with biological systems?

  • Cytotoxicity Assays : ISO 10993-5 compliant tests (e.g., MTT assay on L929 fibroblasts) show >90% cell viability at ≤10 mg/mL DHPMA extracts .
  • Inflammation Profiling : ELISA for pro-inflammatory cytokines (IL-6, TNF-α) in subcutaneous implant models; 80% DHPMA coatings reduce IL-6 by 40% vs. uncoated devices .
  • Enzyme Interactions : Test DHPMA’s inhibition of cytochrome P450 isoforms (e.g., CYP3A4) to evaluate drug compatibility .

Q. Methodological Notes

  • Data Contradiction Analysis : When conflicting results arise (e.g., swelling vs. mechanical strength), use DOE (Design of Experiments) to isolate variables like crosslinker concentration or curing time .
  • Advanced Characterization : Utilize XPS for surface chemistry analysis and AFM for nanoscale topography mapping of DHPMA coatings .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

2-Hydroxyethyl Methacrylate (HEMA)

  • Structure : HEMA contains a single hydroxyl group on the ethyl chain, while DHPMA has two hydroxyls on the propyl chain.
  • Applications : Both are used in hydrogels and biomedical devices. However, DHPMA’s additional hydroxyl group improves water absorption and cross-linking density. For example, copolymerization of DHPMA and HEMA yields hydrogels with tunable mechanical properties .
  • Thermal Properties: In copolymers with copper hydroxylated nanoballs, DHPMA exhibits a higher glass transition temperature (Tg) and altered thermal degradation profiles compared to HEMA, likely due to increased hydrogen bonding .

2-Hydroxypropyl Methacrylate (HPMA)

  • Structure : HPMA has a hydroxyl group on the 2nd carbon of the propyl chain, whereas DHPMA has hydroxyls on both the 2nd and 3rd carbons.
  • Reactivity : The dual hydroxyls in DHPMA enable more cross-linking sites, enhancing its role in boronic ester-based vitrimers . HPMA, with a single hydroxyl, is less effective in forming dynamic covalent networks.

Methyl Methacrylate (MMA)

  • Structure : MMA lacks hydroxyl groups, rendering it hydrophobic.
  • Applications : MMA is a precursor for polymethyl methacrylate (PMMA), used in plastics and adhesives. DHPMA’s hydroxyl groups make it suitable for hydrophilic applications, such as contact lenses and drug delivery systems .

Reactivity in Polymerization

DHPMA’s reactivity is comparable to other methacrylates (e.g., tert-butyl methacrylate (tBMA)) when protected as an acetal derivative (acetal-DIMA). However, deprotection restores its diol functionality, enabling post-polymerization modifications for hydrophilic materials . This contrasts with non-hydroxylated methacrylates like MMA, which cannot undergo such transformations.

Thermal and Mechanical Properties

Property DHPMA HEMA HPMA MMA
Glass Transition (Tg) 80–100°C (copolymer) 70–90°C (copolymer) ~85°C (estimated) 105°C (PMMA)
Thermal Degradation Multi-step (due to diol) Single-step Single-step Single-step
Hydrophilicity High Moderate Moderate Low

Market and Commercial Viability

The global DHPMA market is projected to grow at a 5.7% CAGR (2023–2033), driven by demand in dental care and biocompatible materials . In contrast, HEMA and MMA markets are mature, with growth rates below 3% annually.

Properties

IUPAC Name

2,3-dihydroxypropyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c1-5(2)7(10)11-4-6(9)3-8/h6,8-9H,1,3-4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRIMLDXJAPZHJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

28474-30-8
Record name Poly(glyceryl methacrylate)
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URL https://commonchemistry.cas.org/detail?cas_rn=28474-30-8
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DSSTOX Substance ID

DTXSID7057781
Record name 2,3-Dihydroxypropyl methacrylate
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Molecular Weight

160.17 g/mol
Source PubChem
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Physical Description

Liquid
Record name 2-Propenoic acid, 2-methyl-, 2,3-dihydroxypropyl ester
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CAS No.

5919-74-4
Record name Glyceryl methacrylate
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Record name Glyceryl methacrylate
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Record name 2-Propenoic acid, 2-methyl-, 2,3-dihydroxypropyl ester
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Record name 2,3-Dihydroxypropyl methacrylate
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Record name 2,3-dihydroxypropyl methacrylate
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Record name GLYCERYL METHACRYLATE
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Synthesis routes and methods I

Procedure details

Into a two phase mixture of 86 g (0.6 mol) of comercial glycidylmethacrylate containing 200 ppm of MEHQ and 500 ml of water is added 2 ml of concentrated sulfuric acid at ambient temperature. After stirring approximately 18 hours, the mixture appeared as a clear homogenous solution. To the resultant solution is added sufficient sodium sulfate to cause separation of an oil. The 2 phase mixture is extracted sequentially with 5 portions of 150 ml each of chloroform and the combined chloroform extracts are dried over solid sodium sulfate. After filtering the solid sodium sulfate, the solvent is removed by evaporation to give 77 g (80%) of glycerol mono-methacrylate as a clear colorless oil. The monomer can be used without further purification or can be further purified by chromatography to separate trace amounts of glycerol di-methacrylate.
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comercial
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Synthesis routes and methods II

Procedure details

Glycidyl methacrylate is immiscible with water, but as the reaction proceeds, solubility is increased until a clear solution is obtained. As the reaction proceeds, glyceryl methacrylate is formed which co-dissolves the unreacted glycidyl methacrylate.
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Synthesis routes and methods III

Procedure details

Two hundred grams (1.406 mole) of glycidyl methacrylate, 300 ml of water and 0.5 ml of concentrated sulfuric acid are stirred for 5 days at 24-29° C. A clear solution forms having a pH of 2.0 which is neutralized with 10% sodium hydroxide. The solution is extracted with six 100 ml portions of ethyl ether. The aqueous layer is stirred and saturated with sodium sulfate which is then extracted with six 100 ml portions of methylene chloride. The methylene chloride extracts are concentrated under reduced pressure to yield 118.7 grams of glyceryl methacrylate containing 2.19% unreacted glycidyl methacrylate. 62.6 gm of this material is mixed with 26.1 gm of methyl methacrylate. The mixture is combined with 18.2 mg of isopropyl percarbonate, and separated into four test tubes. Nitrogen is bubbled through each tube, the tubes arecooled to - 30° C, evacuated, filled with nitrogen, sealed under vacuum, and put into a constant temperature bath at 40° C for 5 hours. The tubes are then put in an oven held at 75° C overnight. The next morning, the temperature is increased to 90° C for one hour. The tubes are then cooled and broken to provide a solid rod of polymer.
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Synthesis routes and methods IV

Procedure details

2-hydroxybutyl methacrylate; 4-hydroxybutyl methacrylate;
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Retrosynthesis Analysis

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Feasible Synthetic Routes

2-Benzyl-2H-tetrazole
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2,3-Dihydroxypropyl methacrylate
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2,3-Dihydroxypropyl methacrylate
2-Benzyl-2H-tetrazole
2,3-Dihydroxypropyl methacrylate
2-Benzyl-2H-tetrazole
2-Benzyl-2H-tetrazole
2,3-Dihydroxypropyl methacrylate
2-Benzyl-2H-tetrazole
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2,3-Dihydroxypropyl methacrylate

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